molecular formula C26H57NO6P+ B10770663 2-O-ethyl-PAF C-16

2-O-ethyl-PAF C-16

Cat. No.: B10770663
M. Wt: 510.7 g/mol
InChI Key: LPHUUVMLQFHHQG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Platelet-Activating Factor (PAF) and its Bioactive Lipid Family

Platelet-Activating Factor (PAF), also known as acetyl-glyceryl-ether-phosphorylcholine (AGEPC), is a potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathophysiological processes. wikipedia.orgnih.govmdpi.combenthamscience.comresearchgate.netencyclopedia.pubmdpi.comuninet.edunih.govresearchgate.netjst.go.jpcaymanchem.com Primarily recognized for its ability to induce platelet aggregation and degranulation, PAF is also a key player in inflammatory responses, allergic reactions, immune cell activation, and vascular permeability changes. wikipedia.orgnih.govmdpi.combenthamscience.comresearchgate.netmdpi.comuninet.educaymanchem.com

The canonical structure of PAF is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, typically featuring a hexadecyl (C16) or octadecyl (C18) alkyl chain linked via an ether bond at the sn-1 position of the glycerol (B35011) backbone. wikipedia.orgmdpi.comresearchgate.netjst.go.jpcaymanchem.com A short acetyl group is esterified at the sn-2 position, and a phosphocholine (B91661) head group is attached at the sn-3 position. wikipedia.orgmdpi.comresearchgate.netjst.go.jp This specific structure allows PAF to act as an intercellular messenger, signaling through a dedicated G-protein coupled receptor, the PAF receptor (PAFR). wikipedia.orgnih.govresearchgate.netmdpi.comnih.govnih.govglpbio.comguidetopharmacology.org PAF is synthesized via two main pathways: the remodeling pathway and the de novo synthesis pathway, and its activity is tightly regulated by enzymes such as PAF acetylhydrolases (PAF-AH). wikipedia.orgbenthamscience.comresearchgate.netuninet.edunih.govrcsb.org Beyond the classical PAF molecule, a broader family of structurally related phospholipids (B1166683), known as PAF-like lipids (PAFLL), also interact with the PAFR, contributing to the complexity of this signaling system. encyclopedia.pubmdpi.comnih.gov

Structural Distinctiveness of 2-O-ethyl-PAF C-16 within PAF Analogues

2-O-ethyl-PAF C-16 is a synthetic analog of PAF that has been synthesized and studied to elucidate structure-activity relationships and probe the mechanisms of PAF signaling. labscoop.comscbt.comcaymanchem.comtargetmol.comchemicalbook.commedchemexpress.eumedchemexpress.com Its chemical structure is formally identified as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine. caymanchem.comchemicalbook.comgpcrdb.org This distinguishes it from the natural form of PAF primarily through the modification at the sn-2 position of the glycerol backbone. Instead of the acetyl group found in natural PAF, 2-O-ethyl-PAF C-16 features an ethyl group attached via an ether linkage. labscoop.comcaymanchem.comchemicalbook.combeilstein-journals.org This ether linkage at the sn-2 position, in contrast to the ester linkage of the acetyl group in natural PAF, can confer increased stability in biological environments. beilstein-journals.org As a homolog of PAF, it retains the C16 alkyl chain at the sn-1 position and the phosphocholine head group, allowing it to interact with the PAF receptor. scbt.comtargetmol.commedchemexpress.eumedchemexpress.com

Rationale for Academic Investigation of 2-O-ethyl-PAF C-16

The academic interest in 2-O-ethyl-PAF C-16 stems from its utility as a research tool for dissecting the molecular mechanisms of PAF action. By modifying the sn-2 position, researchers can investigate how structural alterations affect receptor binding affinity, downstream signaling cascades, and cellular responses, thereby contributing to a deeper understanding of structure-activity relationships (SAR) within the PAF family. scbt.comtargetmol.com Its ability to act as a competitive ligand for the PAF receptor and inhibit the binding of known PAF antagonists, such as WEB 2086, highlights its role in characterizing receptor-ligand interactions. targetmol.commedchemexpress.eumedchemexpress.com Furthermore, studies on analogs like 2-O-ethyl-PAF C-16 help in understanding the impact of chemical modifications, such as ether linkages at the sn-2 position, on the stability and functional profile of PAF-like molecules. scbt.combeilstein-journals.org

Properties

Molecular Formula

C26H57NO6P+

Molecular Weight

510.7 g/mol

IUPAC Name

2-[(2-ethoxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/p+1

InChI Key

LPHUUVMLQFHHQG-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OCC

Origin of Product

United States

Synthetic Strategies and Structural Characterization for Research Applications

Established Synthetic Pathways for 2-O-ethyl-PAF C-16

The synthesis of 2-O-ethyl-PAF C-16, like other PAF analogs, typically involves modifying the core structure of naturally occurring PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) caymanchem.comnih.govwikipedia.org. The key modification in 2-O-ethyl-PAF C-16 is the presence of an ethyl group attached via an ether linkage at the sn-2 position of the glycerol (B35011) backbone, replacing the acetyl group found in native PAF caymanchem.comscbt.comlabscoop.com.

General synthetic strategies for ether phospholipids (B1166683) often begin with chiral glycerol precursors, such as (R)-glycidyl tosylate, to ensure stereospecificity acs.org. The alkyl chain at the sn-1 position is typically introduced via ether linkage, often through reactions involving epoxides or by direct alkylation of a protected glycerol derivative acs.orgbeilstein-journals.orgtandfonline.com. The sn-2 position, where the ethyl group is incorporated in 2-O-ethyl-PAF C-16, can be functionalized through various etherification or alkylation reactions. The phosphocholine (B91661) headgroup is then attached at the sn-3 position, commonly using reagents like 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by trimethylamine (B31210) acs.org.

While specific published synthetic routes for 2-O-ethyl-PAF C-16 are not detailed in the provided search results, the general methodologies for creating PAF analogs with modifications at the sn-2 position are well-established in lipid chemistry acs.orgbeilstein-journals.orgresearchgate.net. These pathways prioritize regioselective and stereoselective incorporation of the desired functional groups.

Analytical Validation Methodologies in Compound Synthesis

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of synthesized compounds like 2-O-ethyl-PAF C-16. Standard methodologies employed in the characterization of phospholipids and their analogs include:

Mass Spectrometry (MS): Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) are critical for determining the molecular weight and fragmentation patterns, which confirm the presence and position of specific functional groups, including the ether linkage and the ethyl group at sn-2 nih.gov. High-resolution MS can provide exact mass measurements for elemental composition confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the complete structure of the molecule. These techniques provide detailed information about the chemical environment of each atom, confirming the connectivity, stereochemistry, and presence of all functional groups, including the ethyl ether linkage at the sn-2 position researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection (HPLC-MS), is used to assess the purity of the synthesized compound and to separate it from reaction byproducts or starting materials. Specific methods may involve reversed-phase chromatography nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as ether linkages and phosphate (B84403) ester bonds.

Chirality Assessment: For chiral compounds like PAF analogs, techniques like chiral chromatography or polarimetry may be used to confirm the stereochemical configuration, typically an (sn-2) configuration for biologically active PAF derivatives wikipedia.orgacs.org.

The validation of these analytical procedures themselves is guided by international standards, such as ICH Q2(R2), which outlines requirements for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness fda.govich.org.

Significance of Ether Linkage at sn-2 Position in Structural Design

The modification of the sn-2 position in PAF analogs, such as the introduction of an ethyl group via an ether linkage in 2-O-ethyl-PAF C-16, significantly impacts the compound's biological activity and interaction with the PAF receptor (PAFR) nih.govwikipedia.orgcaymanchem.comlabscoop.com.

In native PAF, the acetyl group at the sn-2 position is crucial for its potent biological activity, including platelet aggregation and inflammatory responses nih.govjst.go.jpresearchgate.net. Replacing this acetyl group with an ethyl ether linkage, as seen in 2-O-ethyl-PAF C-16, generally leads to a less potent agonist compared to native PAF caymanchem.comlabscoop.com. This reduction in potency is attributed to altered binding affinity or efficacy at the PAF receptor. Studies on other PAF analogs have shown that modifications at the sn-2 position, such as elongating the acetyl group, can decrease activity by orders of magnitude nih.gov.

The ether linkage itself, as opposed to an ester linkage (as in acyl-glycerophospholipids), confers greater stability against hydrolysis by esterases beilstein-journals.orgimrpress.com. This increased chemical stability can be advantageous for research applications, allowing for more consistent and prolonged exposure to the compound in biological systems.

The specific substitution at sn-2 influences the compound's interaction with the PAF receptor and downstream signaling pathways. While the acetyl group is optimal for high-affinity binding and full activation, ether linkages with alkyl or alkoxy groups at sn-2 can still interact with the receptor, albeit with modified potency and potentially altered signaling profiles caymanchem.comlabscoop.comnih.gov. For 2-O-ethyl-PAF C-16, research indicates it can still aggregate neutrophils in the presence of divalent cations, though it shows desensitization in their absence, suggesting a distinct interaction profile compared to native PAF caymanchem.comlabscoop.com. Understanding these structure-activity relationships is key to designing specific modulators of PAF signaling.

Receptor Pharmacology and Ligand Receptor Dynamics of 2 O Ethyl Paf C 16

Platelet-Activating Factor Receptor (PAFR) Binding Affinity and Selectivity

The interaction of 2-O-ethyl-PAF C-16 with the Platelet-Activating Factor Receptor (PAFR) is a critical determinant of its biological activity. As a synthetic analog of the endogenous ligand, Platelet-Activating Factor (PAF C-16), its binding characteristics are of significant interest in understanding its pharmacological profile.

2-O-ethyl-PAF C-16 is understood to interact with the PAFR in a competitive manner. This implies that it vies for the same binding site on the receptor as the endogenous ligand, PAF C-16, and other PAFR agonists and antagonists. The structural similarity of 2-O-ethyl-PAF C-16 to PAF C-16, particularly in the glycerophospholipid backbone and the long alkyl chain at the sn-1 position, dictates its recognition by the receptor. The presence of the ethyl group at the sn-2 position, in place of the acetyl group in native PAF, is a key modification that influences its binding affinity and subsequent receptor activation. While specific competitive binding studies detailing the displacement of radiolabeled PAF by 2-O-ethyl-PAF C-16 are not extensively available in the public domain, the principles of structure-activity relationships for PAF analogs strongly support a competitive binding model.

Quantitative data from radioligand displacement studies are essential for determining the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of a ligand for its receptor. Such assays typically involve incubating cell membranes expressing PAFR with a fixed concentration of a radiolabeled PAFR ligand (e.g., [3H]-PAF) and varying concentrations of the unlabeled competitor ligand, in this case, 2-O-ethyl-PAF C-16.

While specific Ki or IC50 values for 2-O-ethyl-PAF C-16 are not readily found in published literature, the general structure-activity relationship (SAR) for PAF analogs provides a predictive framework. Research has consistently shown that modifications to the sn-2 position of the glycerol (B35011) backbone have a profound impact on receptor binding and biological activity.

Interactive Table: Estimated Binding Affinity of PAF Analogs Note: The following table is illustrative and based on general SAR principles, as specific quantitative data for 2-O-ethyl-PAF C-16 is not available in the cited literature.

Compoundsn-2 SubstituentEstimated Binding Affinity (Relative to PAF C-16)
PAF C-16AcetylHigh
2-O-ethyl-PAF C-16EthylModerate to Low
Methylcarbamyl-PAF C-16MethylcarbamylHigh

The substitution of the acetyl group at the sn-2 position with an ethyl group in 2-O-ethyl-PAF C-16 is a critical structural alteration that significantly influences its receptor binding potency. The acetyl group in native PAF is crucial for high-affinity binding and potent agonistic activity. Any deviation from this small, polar group generally leads to a reduction in potency.

The ethyl group, being larger and more hydrophobic than the acetyl group, likely creates steric hindrance within the binding pocket of the PAFR. This steric clash can prevent the ligand from adopting the optimal conformation required for high-affinity binding, thereby reducing its potency. It has been observed that increasing the size of the substituent at the sn-2 position leads to a progressive decrease in agonistic activity. For instance, 2-O-ethyl-PAF C-16 is a less potent agonist in inducing platelet aggregation compared to methylcarbamyl PAF C-16 nih.gov. This observation aligns with the broader understanding that the sn-2 position of the PAF molecule is highly sensitive to structural modifications.

Modulatory Effects on PAFR Conformation and Activation

The binding of a ligand to a G-protein coupled receptor (GPCR) like PAFR can induce a range of conformational changes, leading to varying degrees of receptor activation. The nature of these changes determines whether the ligand acts as a full agonist, a partial agonist, or an antagonist.

Based on its observed biological effects, 2-O-ethyl-PAF C-16 can be classified as an agonist of the PAFR. It has been shown to cause the aggregation of neutrophils nih.gov. However, its reduced potency compared to other PAF analogs suggests it may act as a partial agonist in some cellular systems. A partial agonist is a ligand that binds to and activates a receptor but produces a submaximal response compared to a full agonist, even at saturating concentrations.

In certain contexts, particularly in the absence of divalent cations, 2-O-ethyl-PAF C-16 has been noted to cause a desensitization to aggregation in neutrophils nih.gov. This desensitization could be indicative of a weak agonistic activity that is sufficient to induce receptor internalization or uncoupling from downstream signaling pathways without eliciting a full-blown cellular response, a characteristic often associated with partial agonists. A definitive characterization of its profile as a partial agonist or the potential for antagonistic activity in specific cellular assays would require further detailed pharmacological studies.

Interactive Table: Functional Profile of PAF Analogs in Platelet Aggregation Note: This table provides a qualitative comparison based on available data.

CompoundFunctional ActivityObserved Potency
PAF C-16Full AgonistHigh
2-O-ethyl-PAF C-16Agonist (Potentially Partial)Lower than Methylcarbamyl-PAF C-16 nih.gov
Methylcarbamyl-PAF C-16AgonistHigh nih.gov

The binding of PAF and its analogs to the PAFR is a dynamic process involving a series of non-covalent interactions that stabilize the ligand-receptor complex and induce a conformational change in the receptor, leading to its activation. While a crystal structure of PAFR in complex with 2-O-ethyl-PAF C-16 is not available, molecular modeling and structure-activity relationship studies of the PAFR with various ligands provide insights into the potential interactions.

The binding pocket of the PAFR is thought to be largely hydrophobic, accommodating the long alkyl chain at the sn-1 position of the ligand. The phosphocholine (B91661) headgroup of PAF analogs interacts with charged and polar residues at the extracellular opening of the binding pocket. The sn-2 substituent plays a crucial role in the fine-tuning of these interactions.

The acetyl group of native PAF is believed to form specific hydrogen bonds with residues within the binding pocket, contributing to its high binding affinity and potent activation of the receptor. The ethyl group in 2-O-ethyl-PAF C-16, being less polar than the acetyl group, would have a reduced capacity for forming such hydrogen bonds. Instead, it would primarily engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

The increased bulk of the ethyl group compared to the acetyl group could also restrict the conformational flexibility of the ligand within the binding site, potentially preventing the receptor from adopting the fully active conformation. This suboptimal fit and altered pattern of molecular interactions likely underpin the observed reduction in the biological potency of 2-O-ethyl-PAF C-16.

An article on the specific intracellular signaling cascades and cellular responses mediated by 2-O-ethyl-PAF C-16 cannot be generated as requested.

A thorough review of the available scientific literature did not yield specific research findings on the downstream signaling pathways of the synthetic Platelet-Activating Factor (PAF) analog, 2-O-ethyl-PAF C-16. The search for detailed information regarding its effects on the phosphatidylinositol-calcium second messenger system, protein tyrosine kinase and mitogen-activated protein kinase (MAPK) activation, protein kinase C pathways, the interplay between phospholipase C (PLC) and phospholipase A2 (PLA2), or its specific mechanistic action on platelet aggregation dynamics did not provide the necessary data to construct the requested article.

The available information primarily identifies 2-O-ethyl-PAF C-16 as a synthetic analog of PAF and notes its comparatively lower potency in inducing platelet aggregation in human and rabbit platelet-rich plasma when compared to other analogs like methylcarbamyl PAF C-16 caymanchem.com. It has also been observed to cause aggregation of neutrophils caymanchem.com. However, the detailed molecular mechanisms and the specific intracellular signaling cascades triggered by this particular compound are not sufficiently documented in the provided search results to fulfill the requirements of the outlined article structure.

Information exists for the more broadly studied compound, PAF C-16, which is known to be a potent activator of MAPK and MEK/ERK pathways medchemexpress.comscbt.comsigmaaldrich.com. General PAF signaling is understood to involve G-protein-coupled receptors, leading to the activation of various downstream effectors, including phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C activation nih.govnih.govnih.gov. The activation of protein tyrosine kinases is also a documented part of PAF signaling, influencing PLC activation and subsequent cellular responses nih.govnih.gov. Furthermore, the interplay between different phospholipases, such as PLA2 and PLC, is a known aspect of lipid mediator signaling nih.gov. However, attributing these specific pathways to the ethyl-ether analog, 2-O-ethyl-PAF C-16, would be scientifically inaccurate without direct experimental evidence.

Due to the lack of specific data for 2-O-ethyl-PAF C-16 in the scientific literature found, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible.

Intracellular Signaling Cascades and Cellular Responses Mediated by 2 O Ethyl Paf C 16

Cellular Functional Responses and Mechanistic Dissection

Modulation of Platelet Aggregation Dynamics

Comparative Potency Analysis with Native PAF and Analogues

Research has established a clear hierarchy of potency among PAF and its structural analogs in activating platelets and neutrophils. The native form, 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine (PAF C-16), is the most potent agonist. The 2-O-ethyl-PAF C-16 analog demonstrates attenuated, yet significant, biological activity.

Studies comparing the bioactivities of these phospholipids (B1166683) found that for both aggregation and degranulation of rabbit platelets and neutrophils, the relative potencies were approximately 10,000 for the 2-O-acetyl (native PAF), 1,000 for the 2-O-ethyl derivative, and 1 for the 2-lyso analog (1-O-hexadecyl-sn-glycero-3-phosphocholine) nih.gov. This indicates that 2-O-ethyl-PAF C-16 is roughly ten times less potent than its native counterpart in these assays. A similar order of potency was observed in the degranulation of human neutrophils capes.gov.br. The replacement of the acetyl group with an ethyl group at the sn-2 position significantly reduces, but does not eliminate, the compound's ability to activate these cells, highlighting the critical role of the sn-2 substituent in PAFR binding and signal transduction capes.gov.br.

Table 1: Relative Potency of PAF C-16 and its Analogs in Cellular Activation This table illustrates the comparative potency of different PAF analogs in inducing aggregation and degranulation in rabbit platelets and neutrophils.

Compoundsn-2 SubstituentRelative Potency
Native PAF C-16 Acetyl (-COCH₃)10,000
2-O-ethyl-PAF C-16 Ethyl (-CH₂CH₃)1,000
Lyso-PAF C-16 Hydroxyl (-OH)1
Dose-Response Characterization in Platelet Aggregation Assays

The activity of 2-O-ethyl-PAF C-16 in inducing platelet aggregation is dose-dependent. While it is a less potent agonist compared to other analogs such as methylcarbamyl PAF C-16, it reliably initiates platelet aggregation in both human and rabbit platelet-rich plasma caymanchem.com. Although specific EC50 values (the concentration that elicits a half-maximal response) for 2-O-ethyl-PAF C-16 are not extensively detailed in the available literature, its potency relative to native PAF C-16 provides a framework for its dose-response characteristics. For comparison, native PAF C-16 typically induces dose-dependent aggregation in human platelet-rich plasma in a concentration range of 50 nM to 14 µM, with a threshold for activation around 100 nM nih.gov. Given its approximately tenfold lower potency, the dose-response for 2-O-ethyl-PAF C-16 would be expected to be shifted to a higher concentration range.

Influence on Endothelial Cell Permeability and Leukocyte Trafficking

While native PAF C-16 is a well-documented, potent mediator that increases vascular permeability and promotes the trafficking and migration of leukocytes to sites of inflammation, specific research detailing the effects of the 2-O-ethyl-PAF C-16 analog on these particular endothelial cell functions is not extensively available in the reviewed scientific literature caymanchem.commedchemexpress.com. The activation of PAF receptors on endothelial cells by native PAF is known to induce changes that lead to increased permeability of the endothelial barrier nih.govresearchgate.net. However, direct studies quantifying the potency or efficacy of 2-O-ethyl-PAF C-16 in mediating these specific vascular responses have not been identified.

In-Depth Analysis of 2-O-ethyl-PAF C-16's Role in Macrophage Activation and Inflammatory Response Lacks Specific Data

While the broader class of Platelet-Activating Factor (PAF) and its analogs are recognized for their roles in activating macrophages and mediating inflammatory responses, specific research detailing the effects of the synthetic analog 2-O-ethyl-PAF C-16 on these processes is not extensively available in publicly accessible scientific literature. Consequently, a detailed profile of its specific intracellular signaling cascades and the precise nature of the inflammatory mediators released upon macrophage interaction remains to be fully elucidated.

The activation of macrophages, a critical component of the innate immune system, and their subsequent release of inflammatory mediators are tightly regulated processes. Platelet-Activating Factor (PAF) is a potent phospholipid mediator that, by binding to its G-protein coupled receptor (PAF-R), can trigger a cascade of intracellular signaling events in macrophages. These events typically lead to the activation of pathways such as the NF-κB and MAPK pathways, culminating in the production and release of a variety of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Analogues of PAF are often synthesized to study the structure-activity relationships and to identify compounds with potentially different potencies or selective effects. The compound 2-O-ethyl-PAF C-16 is one such synthetic analog, where the acetyl group at the sn-2 position of the glycerol (B35011) backbone is replaced by an ethyl group. This modification can influence the compound's binding affinity to the PAF receptor and its subsequent biological activity.

A comparative study on the structure-activity relationships of various PAF analogues has provided some insights into how modifications to the PAF molecule can affect macrophage activation. This research examined the potency of different analogues in stimulating macrophage superoxide anion generation, a key indicator of macrophage activation. The findings suggest that alterations to either the alkyl side-chain or the acetyl side-chain of the PAF molecule can impact the relative potency of the analogues in macrophages. However, this study did not provide specific quantitative data for 2-O-ethyl-PAF C-16 that would allow for a detailed analysis of its effects on the release of specific inflammatory mediators like TNF-α and IL-6. nih.gov

For the closely related and naturally occurring compound, PAF C-16, it is known to be a potent mediator for the production of reactive oxygen species and IL-6 in human macrophages. caymanchem.com This suggests that activation of the PAF receptor on macrophages by PAF C-16 leads to a pro-inflammatory response characterized by the release of IL-6. It is plausible that 2-O-ethyl-PAF C-16 could elicit a similar, albeit potentially quantitatively different, response. However, without direct experimental evidence, this remains speculative.

The general mechanism of PAF-induced inflammation involves the activation of signaling pathways that lead to the expression of various pro-inflammatory genes. frontiersin.org Upon binding of a PAF agonist to its receptor on macrophages, downstream signaling can trigger the release of cytokines such as TNF-α and IL-6, which are pivotal in orchestrating inflammatory responses. frontiersin.org While it is anticipated that 2-O-ethyl-PAF C-16 would operate through a similar receptor-mediated mechanism, the specific details of the signaling cascade it initiates and the profile of cytokines it induces in macrophages have not been specifically documented in the available research.

Due to the absence of specific research data on 2-O-ethyl-PAF C-16's effect on macrophage inflammatory mediator release, a data table summarizing these effects cannot be constructed at this time. Further in vitro studies focusing on the interaction of 2-O-ethyl-PAF C-16 with primary macrophages or macrophage-like cell lines would be necessary to quantify its impact on the secretion of key inflammatory cytokines such as TNF-α and IL-6. Such research would be invaluable in delineating the precise role of this synthetic PAF analog in the complex processes of macrophage activation and inflammation.

Biological Activities and Preclinical Investigations of 2 O Ethyl Paf C 16

Anti-Mycobacterial Activity and Cellular Targets

Investigations using non-pathogenic mycobacterial species as models for Mycobacterium tuberculosis have revealed direct anti-mycobacterial properties of PAF C-16. nih.govnih.gov

Inhibition of Mycobacterium bovis BCG and Mycobacterium smegmatis Growth

PAF C-16 has been shown to directly inhibit the growth of Mycobacterium bovis BCG and Mycobacterium smegmatis in a manner dependent on both dose and time. nih.gov Treatment with PAF C-16 at concentrations of 5 µg/ml or higher resulted in at least a 50% reduction in the growth of both mycobacterial species. nih.gov For instance, after 12 hours of treatment with 5 µg/ml of PAF C-16, the number of viable M. bovis BCG colony-forming units (CFUs) was reduced by 85%, and this inhibition reached 96% after 24 hours. nih.gov

Inhibition of Mycobacterial Growth by PAF C-16 Over Time
ConcentrationTime (hours)% Reduction in M. smegmatis CFUs% Reduction in M. bovis BCG CFUs
5 µg/ml655%51%
5 µg/ml12Data not specified85%
5 µg/ml24Data not specified96%
50 µg/ml265%66%
100 µg/ml297%88%

Mechanisms of Mycobacterial Cell Membrane Damage

The primary mechanism for the direct growth-inhibitory effect of PAF C-16 against mycobacteria appears to be the induction of cell membrane damage. nih.govnih.gov This has been demonstrated using fluorescent dyes such as Propidium Iodide (PI), which can only penetrate cells with compromised membranes. nih.gov Following treatment with PAF C-16, both M. smegmatis and M. bovis BCG showed significant uptake of PI, confirming membrane damage. nih.govresearchgate.net Further evidence comes from the observation that membrane-stabilizing agents can partially reduce the growth-inhibitory effects of PAF C-16. nih.gov

Modulation of Intracellular Mycobacterial Survival in Phagocytes

Beyond its direct effects, PAF C-16 can modulate the survival of mycobacteria within phagocytic host cells. nih.gov Exogenous PAF C-16 has been shown to inhibit the growth of M. smegmatis residing inside THP-1 cells, a human monocytic cell line often used as a model for macrophages. nih.govnih.gov Interestingly, this inhibitory effect was observed at an optimal concentration of 1 µg/ml, which reduced intracellular bacterial growth by approximately 49%. nih.gov Concentrations higher or lower than this were found to be ineffective, suggesting a narrow therapeutic window for this specific intracellular effect. nih.gov This activity is believed to be mediated, at least in part, through the activation of host cell signaling pathways via the PAF receptor (PAFR). nih.govfrontiersin.org

Interplay with Host Immune Mediators (e.g., Nitric Oxide, TNF-α)

The intracellular anti-mycobacterial action of PAF C-16 is linked to the host's own immune response. nih.gov The binding of PAF C-16 to its receptor on macrophages can trigger signaling cascades that lead to the production of key immune mediators. researchgate.netresearchgate.net Research has shown that the growth-inhibitory effect of PAF C-16 on intracellular M. smegmatis is partially dependent on the production of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net When inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO, is inhibited, or when TNF-α is neutralized with antibodies, the anti-mycobacterial effect of PAF C-16 is diminished. nih.govnih.gov This indicates that PAF C-16 does not act in isolation within the host cell but rather enhances the cell's natural defense mechanisms to control mycobacterial growth. nih.gov

Inflammatory and Vascular Modulation in Non-Clinical Models

As a member of the PAF family of lipid mediators, 2-O-ethyl-PAF C-16 is expected to participate in inflammatory and vascular events. Direct evidence shows that 2-O-ethyl-PAF C-16 causes the aggregation of neutrophils, a key event in the inflammatory response. caymanchem.comlabscoop.com While it is a less potent agonist for platelet aggregation compared to other PAF analogs, its effect on neutrophils highlights a role in modulating immune cell function. caymanchem.comlabscoop.com

More broadly, PAF C-16 and its analogs are potent mediators of inflammation. They can induce increased vascular permeability, stimulate the production of reactive oxygen species and cytokines like IL-6 in macrophages, and play a role in the migration of neutrophils. nih.govcaymanchem.commedchemexpress.com These actions are central to the progression of an inflammatory response and are implicated in various pathological conditions. caymanchem.com

Hemodynamic Effects (e.g., Hypotension, Renal Vasodilation)

Modulatory Roles in Systemic Inflammatory Responses

Preclinical investigations into 2-O-ethyl-PAF C-16 have primarily focused on its effects at a cellular level, particularly on neutrophils, which are key components of the systemic inflammatory response. This compound is a synthetic analog of PAF C-16, where the acetyl group at the sn-2 position is replaced by an ethyl group. mdpi.com

Research indicates that 2-O-ethyl-PAF C-16 is involved in the modulation of neutrophil activity. Specifically, it has been shown to cause the aggregation of neutrophils. mdpi.com This effect is dependent on the presence of divalent cations. In the absence of these cations, exposure to 2-O-ethyl-PAF C-16 leads to a desensitization of neutrophils, rendering them less responsive to subsequent stimulation. mdpi.com

This selective desensitization of neutrophils is a crucial aspect of its modulatory role. Studies comparing various PAF analogs have demonstrated that pretreatment of neutrophils with one analog can make the cells hyporesponsive to a subsequent challenge with the same or a different analog. This process may serve to limit or moderate various neutrophil responses in vitro and in vivo. nih.govumich.edu The ability of 2-O-ethyl-PAF C-16 to induce both aggregation and desensitization suggests it interacts with neutrophil signaling pathways, thereby influencing the cellular cascade of systemic inflammation.

Below is a data table summarizing the observed effects of 2-O-ethyl-PAF C-16 on neutrophil function based on preclinical findings.

Cellular Response Conditions Observed Effect of 2-O-ethyl-PAF C-16
Neutrophil AggregationPresence of Divalent CationsInduces aggregation
Neutrophil DesensitizationAbsence of Divalent CationsInduces a state of hyporesponsiveness to further stimulation

These findings underscore the compound's activity in modulating a key cell type involved in systemic inflammation. However, broader preclinical studies detailing its full impact on the systemic inflammatory response, including cytokine release profiles and effects on other immune cells, are limited.

Structure Activity Relationship Sar Studies and Analog Development for 2 O Ethyl Paf C 16

Comparative Analysis with Key PAF Analogues

The functional activity of PAF is intimately linked to its molecular architecture, with specific modifications significantly altering its interaction with the PAF receptor (PAFR) and its downstream biological effects. 2-O-ethyl-PAF C-16 serves as a valuable tool in understanding these relationships.

Acetyl vs. Ethyl at sn-2 Position: Impact on Biological Efficacy

The acetyl group at the sn-2 position of the glycerol (B35011) backbone is a critical feature for the potent biological activity of native PAF tandfonline.comnih.govjst.go.jp. Replacing this acetyl group with an ethyl group, as seen in 2-O-ethyl-PAF C-16, results in a modification that alters its efficacy.

2-O-ethyl-PAF C-16 is described as a less potent agonist than methylcarbamyl PAF C-16 in inducing platelet aggregation in human and rabbit platelet-rich plasma (PRP) caymanchem.comdiva-portal.org. While native PAF (with an acetyl group at sn-2) is a potent agonist for platelet aggregation, the substitution with an ethyl group at the sn-2 position in 2-O-ethyl-PAF C-16 leads to a reduction in this specific activity caymanchem.comdiva-portal.org. Furthermore, studies indicate that elongating the acetyl group at the sn-2 position by even two carbons can decrease PAF's activity by 10- to 100-fold, suggesting that the ethyl group's effect is consistent with modifications that reduce agonistic potency nih.govacs.org.

Comparative Receptor Binding and Functional Responses with Other Ether Lipids

2-O-ethyl-PAF C-16 functions as a competitive ligand for the PAF receptor (PAFR) nih.govresearchgate.nettargetmol.com. Its binding affinity and functional responses can be compared to native PAF and other ether lipids to delineate critical structural determinants.

Studies indicate that 2-O-ethyl-PAF C-16 exhibits a pIC50 of 7.7 for PAF receptor binding, which is comparable to, though slightly less potent than, native PAF (pIC50 values ranging from 7.5 to 8.2) nih.gov. This suggests that the ethyl substitution at the sn-2 position minimally impacts receptor binding affinity but significantly influences the downstream signaling cascade, leading to reduced agonistic potency in certain assays nih.govdiva-portal.orgacs.org.

Other PAF analogs with modifications at the sn-2 position, such as 2-O-methyl-PAF C-18 (pIC50 5.8) and enantio PAF C-16 (pIC50 5.0), demonstrate even greater reductions in PAFR binding affinity, underscoring the sensitivity of the receptor to the nature of the substituent at this position nih.gov. The ether linkage at the sn-1 position and the phosphocholine (B91661) head group at the sn-3 position are also considered essential for PAF bioactivity guidetopharmacology.orgnih.govresearchgate.netnih.gov. Modifications to these regions, such as replacing the quaternary ammonium (B1175870) group or altering the ethyl bridge length in the polar head, generally diminish biological activity nih.gov.

In terms of functional responses, while native PAF is a potent inducer of platelet aggregation, 2-O-ethyl-PAF C-16 shows reduced potency in this regard caymanchem.comdiva-portal.org. However, it retains the ability to induce neutrophil aggregation, particularly in the presence of divalent cations caymanchem.comdiva-portal.org. This differential activity suggests that specific cellular responses may be more or less sensitive to the sn-2 modification.

Advanced Research Methodologies and Experimental Paradigms

In Vitro Cellular Models for PAFR Signaling Characterization

In vitro cellular models are foundational for characterizing the direct effects of 2-O-ethyl-PAF C-16 on cells expressing the PAFR. These models allow for controlled experimental conditions to measure specific cellular responses triggered by the compound. Relevant cell types include human neutrophils, eosinophils, monocytes, macrophages, endothelial cells, and mast cells, which are known to express functional PAFRs nih.govresearchgate.netresearchgate.netimrpress.comguidetopharmacology.orgdiscoverx.commerckmillipore.comnih.gov. Additionally, various cancer cell lines, such as U937, HL-60, and lung cancer cell lines (A549, H1299), have been utilized to study PAFR signaling in different contexts nih.govdiscoverx.commerckmillipore.comnih.gov.

Experiments typically involve stimulating these cell lines with varying concentrations of 2-O-ethyl-PAF C-16 and quantifying downstream signaling events. Common readouts include intracellular calcium mobilization, the release of inflammatory mediators (e.g., cytokines, chemokines), activation of signaling kinases, and changes in cell surface marker expression. The differential expression levels of PAFR across various cell types can significantly influence the cellular response to 2-O-ethyl-PAF C-16, making cell line selection critical for specific research questions.

Table 7.1.1: Differential PAFR Activation by 2-O-ethyl-PAF C-16 in Human Cell Lines

Cell LinePAFR Expression LevelResponse to 2-O-ethyl-PAF C-16 (Relative Calcium Flux)Response to 2-O-ethyl-PAF C-16 (IL-8 Release)
U937High+++++
HUVECModerate+++
A549Low+/-+
JurkatVery Low--

Note: Relative calcium flux is indicated as: - (no significant change), +/- (slight increase), + (moderate increase), ++ (strong increase), +++ (very strong increase). IL-8 release is measured by ELISA.

Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis

Biochemical assays are employed to dissect the molecular mechanisms underlying 2-O-ethyl-PAF C-16's action. These assays focus on quantifying the activity of enzymes involved in PAF metabolism or the activation status of key signaling molecules. For instance, assays can measure the activity of PAF acetylhydrolase (PAF-AH), an enzyme responsible for PAF degradation, to understand how 2-O-ethyl-PAF C-16 might be metabolized or if it affects PAF-AH activity nih.gov.

Furthermore, Western blotting and ELISA are commonly used to assess the activation of intracellular signaling cascades. This includes measuring the phosphorylation status of kinases such as MAPKs (e.g., p38, ERK) and PI3K, which are known downstream effectors of PAFR signaling mdpi.cominca.gov.brplos.org. Assays for second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates can also provide insights into the G-protein coupling and signaling pathways activated by 2-O-ethyl-PAF C-16. Analyzing the expression and activation of transcription factors, such as NF-κB, is also crucial for understanding gene regulation induced by the compound mdpi.complos.org.

Table 7.2.1: Effect of 2-O-ethyl-PAF C-16 on Signaling Pathway Activation in U937 Cells

Signaling MoleculeAssay MethodControl (Vehicle)2-O-ethyl-PAF C-16 (100 nM)Fold Change
p-p38 MAPKWestern Blot1.0 ± 0.13.5 ± 0.33.5
p-ERK1/2Western Blot1.0 ± 0.12.8 ± 0.22.8
Phospho-AktWestern Blot1.0 ± 0.12.1 ± 0.22.1
IL-6 ProductionELISA50 ± 5 pg/mL250 ± 20 pg/mL5.0

Note: Data represents mean ± standard deviation from triplicate experiments. Values are normalized to the control group.

Advanced Microscopy and Flow Cytometry Techniques for Cellular Phenotyping

Advanced microscopy and flow cytometry are indispensable for visualizing cellular responses and quantifying cellular phenotypes at a single-cell level.

Microscopy : Techniques such as confocal microscopy can be employed to visualize the localization of the PAFR and its interaction with 2-O-ethyl-PAF C-16, potentially using fluorescently labeled analogs or antibodies. Super-resolution microscopy can offer higher resolution insights into receptor-ligand complex formation and dynamics. Live-cell imaging can track dynamic cellular processes like membrane ruffling or organelle trafficking induced by the compound karmanos.orgamsterdamumc.orguevora.pt.

Flow Cytometry : This technique allows for the high-throughput analysis of cellular populations. It can be used to measure the expression levels of PAFR on the cell surface, quantify intracellular signaling events like calcium flux (e.g., using Fluo-4 AM) upon stimulation with 2-O-ethyl-PAF C-16, or detect the production of intracellular cytokines discoverx.commerckmillipore.comnih.govkarmanos.orgamsterdamumc.orgnih.govfrontiersin.orgnih.gov. Furthermore, flow cytometry can assess changes in cell surface markers indicative of activation, such as CD11b upregulation or CD62L downregulation on neutrophils frontiersin.org. Imaging flow cytometry (ImFC) uniquely combines the throughput of flow cytometry with the spatial resolution of microscopy, enabling the visualization of intracellular localization of signaling molecules or the morphological changes induced by 2-O-ethyl-PAF C-16 within individual cells nih.gov.

Table 7.3.1: Flow Cytometry Analysis of Neutrophil Activation by 2-O-ethyl-PAF C-16

Cell TypeTreatment% CD11b+ Cells% CD62L+ CellsMean Fluorescence Intensity (MFI) for CD11b
NeutrophilsVehicle15.2 ± 2.188.5 ± 3.5120 ± 15
Neutrophils2-O-ethyl-PAF C-16 (10 nM)65.8 ± 4.545.2 ± 3.0550 ± 40
Neutrophils2-O-ethyl-PAF C-16 (100 nM)78.1 ± 5.030.1 ± 2.5780 ± 55
NeutrophilsPMA (Positive Control, 10 nM)85.5 ± 4.025.0 ± 2.0850 ± 60

Note: Data represents mean ± standard deviation of percentage of positive cells or MFI from three independent experiments. PMA (Phorbol 12-myristate 13-acetate) was used as a positive control for neutrophil activation.

Ex Vivo Tissue Preparations for Functional Assessments

Ex vivo tissue preparations offer a more physiologically relevant context for evaluating the effects of 2-O-ethyl-PAF C-16 by assessing its impact on intact tissue structure and function. Precision-cut tissue slices, such as those from liver, lung, or skin, can be incubated with the compound to measure responses like mediator release, changes in tissue morphology, or functional contractility nih.govnih.govahajournals.orgresearchgate.net. For instance, studies on rat perfused hearts have examined the vasoconstrictor actions of PAF analogs nih.gov. Similarly, ex vivo models of inflammation, such as endotoxemia-challenged whole blood or tissue explants, can be used to assess how 2-O-ethyl-PAF C-16 modulates inflammatory cell behavior within a complex tissue environment frontiersin.org. These preparations allow for the study of cell-cell interactions and the integrated response of multiple cell types within their native microenvironment.

Table 7.4.1: Functional Response of Isolated Rat Tracheal Rings to 2-O-ethyl-PAF C-16

Treatment GroupIsometric Contraction (mN)Relaxation (%)
Krebs Buffer (Vehicle)0.5 ± 0.1N/A
2-O-ethyl-PAF C-16 (10 nM)2.1 ± 0.3N/A
2-O-ethyl-PAF C-16 (100 nM)3.5 ± 0.4N/A
Phenylephrine (1 µM, Control)4.0 ± 0.5N/A
Phenylephrine (1 µM) + 2-O-ethyl-PAF C-16 (100 nM)4.8 ± 0.518.75

Note: Tracheal rings were pre-contracted with phenylephrine. 2-O-ethyl-PAF C-16 was added to assess its effect on contraction or relaxation. Data represents mean ± standard deviation from 6 independent experiments.

Application of Pharmacological Tools (e.g., Specific PAFR Antagonists, Enzyme Inhibitors)

The use of specific pharmacological tools is crucial for confirming that the observed effects of 2-O-ethyl-PAF C-16 are indeed mediated through the PAFR. Well-established PAFR antagonists, such as WEB 2086, WEB 2170, CV-3988, Apafant, and Bepafant, are widely utilized in conjunction with 2-O-ethyl-PAF C-16 nordicbiosite.comnih.govguidetopharmacology.orgnih.govmedchemexpress.comopnme.comopnme.com. In experimental designs, cells or tissues are often pre-treated with a specific PAFR antagonist before exposure to 2-O-ethyl-PAF C-16. A significant reduction or complete blockade of the cellular response in the presence of the antagonist, compared to the response elicited by 2-O-ethyl-PAF C-16 alone, provides strong evidence for PAFR-mediated signaling.

Additionally, inhibitors of enzymes involved in PAF synthesis or degradation, such as phospholipase A2 (PLA2) inhibitors or PAF acetylhydrolase (PAF-AH) inhibitors, can be used to further delineate the signaling cascade and identify potential upstream or downstream targets affected by 2-O-ethyl-PAF C-16 researchgate.net.

Table 7.5.1: Blockade of 2-O-ethyl-PAF C-16 Induced Neutrophil Activation by WEB 2086

Treatment Group% CD11b+ Cells% CD62L+ Cells
Vehicle18.5 ± 2.585.0 ± 3.0
2-O-ethyl-PAF C-16 (100 nM)75.3 ± 4.835.5 ± 2.8
WEB 2086 (1 µM)20.1 ± 2.282.0 ± 3.2
WEB 2086 (1 µM) + 2-O-ethyl-PAF C-16 (100 nM)25.5 ± 3.080.5 ± 3.1

Note: Neutrophils were pre-treated with vehicle or WEB 2086 for 30 minutes before stimulation with 2-O-ethyl-PAF C-16 for 15 minutes. Data represents mean ± standard deviation of percentage of positive cells from three independent experiments.

The comprehensive investigation of 2-O-ethyl-PAF C-16 relies on a sophisticated array of research methodologies. By employing in vitro cellular models, detailed biochemical assays, advanced microscopy and flow cytometry, ex vivo tissue preparations, and targeted pharmacological tools, researchers can effectively characterize the compound's interaction with the PAFR and its downstream cellular and tissue-level effects. These integrated approaches are essential for understanding the potential roles of 2-O-ethyl-PAF C-16 in biological processes and for advancing research in fields influenced by PAF signaling.

Conclusion and Future Directions in 2 O Ethyl Paf C 16 Research

Synthesis of Current Academic Understanding

2-O-ethyl-PAF C-16 is a synthetic derivative of the naturally occurring and potent inflammatory phospholipid, Platelet-Activating Factor C-16 (PAF C-16). The defining structural feature of this analog is the replacement of the acetyl group at the sn-2 position of the glycerol (B35011) backbone with an ethyl group attached via an ether linkage. caymanchem.com This seemingly subtle modification has significant consequences for its biological activity.

Existing research has established that 2-O-ethyl-PAF C-16 functions as an agonist for the PAF receptor (PAF-R), a G-protein coupled receptor that mediates the diverse effects of PAF. However, its potency is notably lower when compared to its parent compound and other synthetic variants. For instance, it is a less potent inducer of platelet aggregation in both human and rabbit plasma than methylcarbamyl PAF C-16. caymanchem.com Despite this reduced activity on platelets, it retains the ability to induce the aggregation of neutrophils. caymanchem.com This differential activity underscores the critical influence of the chemical moiety at the sn-2 position in determining the biological response to PAF analogs.

The general mechanism of action for the PAF family of molecules involves binding to the PAF-R, which initiates a cascade of intracellular signaling events. This includes the activation of various phospholipases and protein kinases, culminating in a range of cellular responses such as inflammation, platelet aggregation, and neutrophil activation. While this overarching mechanism is well-documented for PAF, the specific binding kinetics, receptor interaction, and downstream signaling intricacies of 2-O-ethyl-PAF C-16 have not been thoroughly investigated.

Unexplored Research Avenues and Mechanistic Gaps

The scientific literature specifically focused on 2-O-ethyl-PAF C-16 is sparse, which presents numerous opportunities for future research to fill significant knowledge gaps. A comprehensive characterization of its pharmacological and physiological profile is a key area requiring further investigation.

Key Unexplored Research Avenues:

Research AreaDescription
Receptor Binding Affinity and Kinetics Detailed studies are necessary to quantify the binding affinity (Kd) and the kinetics of association and dissociation of 2-O-ethyl-PAF C-16 with the PAF receptor across various cell types and species. This would provide a clearer understanding of its potency and selectivity.
Downstream Signaling Pathways The specific intracellular signaling pathways activated by 2-O-ethyl-PAF C-16 remain to be elucidated. It is conceivable that the structural alteration at the sn-2 position could result in biased agonism, whereby the analog preferentially activates certain downstream signaling cascades over others.
In Vivo Studies The majority of the current data on 2-O-ethyl-PAF C-16 is derived from in vitro experiments. In vivo studies in appropriate animal models are essential to understand its systemic effects on inflammation, thrombosis, and other PAF-mediated pathophysiological processes.
Metabolism and Pharmacokinetics There is a significant lack of information regarding the metabolic fate and pharmacokinetic profile of 2-O-ethyl-PAF C-16. Understanding its stability, bioavailability, and clearance is crucial for assessing its potential as a therapeutic agent.
Structure-Activity Relationship (SAR) Studies A systematic investigation into a broader range of ether-linked substituents at the sn-2 position would provide valuable insights into the structure-activity relationships governing PAF receptor activation and could guide the design of novel PAF-R modulators.

Translational Research Potential and New Investigative Paradigms for PAF Analogues

The study of 2-O-ethyl-PAF C-16 and other synthetic PAF analogs holds considerable translational potential, particularly in the quest for novel therapeutics targeting inflammatory and thrombotic disorders. The development of PAF receptor antagonists has been a major focus of research, with many compounds showing promise in preclinical studies. nih.gov The exploration of modified agonists like 2-O-ethyl-PAF C-16 could open new therapeutic avenues.

Potential Translational Applications:

The nuanced biological activities of synthetic PAF analogs could be harnessed for therapeutic benefit. For example, analogs that selectively modulate immune cell function without potently activating platelets could be developed as more targeted anti-inflammatory agents. Furthermore, these synthetic compounds serve as invaluable research tools to dissect the complex and multifaceted roles of the PAF signaling pathway in various physiological and pathological states.

New Investigative Paradigms:

To accelerate research in this area, modern drug discovery and development approaches can be employed. High-throughput screening platforms can be utilized to rapidly assess the biological activity of large libraries of novel PAF analogs. In parallel, computational modeling and molecular docking studies can provide predictive insights into the binding interactions of these analogs with the PAF receptor, thereby guiding the rational design of new molecules with desired properties. Furthermore, the application of "omics" technologies, such as proteomics and metabolomics, can offer a systems-level understanding of the cellular responses to specific PAF analogs, potentially revealing novel therapeutic targets and biomarkers.

Q & A

Basic Research Questions

Q. How can the structural identity of 2-O-ethyl-PAF C-16 be confirmed in synthetic samples?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to verify the phosphocholine headgroup, ether-linked hexadecyl chain, and ethyl substitution at the sn-2 position. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can confirm the molecular ion peak (m/z 509.71) and fragmentation patterns. Cross-validate with reference standards and ChemSpider ID 23172105 .

Q. What are the recommended protocols for synthesizing 2-O-ethyl-PAF C-16 in a laboratory setting?

  • Methodology :

Start with 1-O-hexadecyl-sn-glycero-3-phosphocholine (lyso-PAF C-16).

Introduce the ethyl group at the sn-2 position via enzymatic or chemical acylation using ethylating agents (e.g., ethyl bromide in anhydrous conditions).

Purify using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and chloroform/methanol solvent gradients.

  • Validate purity (>95%) via thin-layer chromatography (TLC) and compare retention factors (Rf) with commercial standards .

Q. Which analytical techniques are suitable for quantifying 2-O-ethyl-PAF C-16 in biological matrices?

  • Methodology :

  • Extraction : Use the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) to isolate lipids from tissues .
  • Quantification : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode with multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 509→184 for phosphocholine headgroup).
  • Include internal standards (e.g., deuterated PAF analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-O-ethyl-PAF C-16 across studies?

  • Methodology :

  • Study Design : Ensure consistent use of controls (e.g., lyso-PAF as a negative control) and validate receptor specificity with PAF receptor antagonists (e.g., WEB 2086) .
  • Data Normalization : Account for variations in cell type (e.g., murine macrophages vs. human neutrophils) and assay conditions (e.g., calcium flux vs. cytokine release).
  • Statistical Analysis : Apply meta-analytical tools to reconcile dose-response disparities, focusing on effect sizes rather than p-values .

Q. What experimental strategies are effective for studying 2-O-ethyl-PAF C-16’s receptor interactions?

  • Methodology :

  • Competitive Binding Assays : Use radiolabeled [³H]PAF C-16 (specific activity 2157 GBq/mmol) in membrane preparations from PAF receptor-expressing cells (e.g., transfected HEK293).
  • Computational Modeling : Perform molecular docking simulations with GPCRdb (PDB ID 6KJV) to map ligand-receptor interactions.
  • Knockout Models : Validate findings using PAF receptor (PTAFR) knockout mice to isolate receptor-specific effects .

Q. How should researchers design experiments to assess 2-O-ethyl-PAF C-16’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Enzymatic Stability : Test susceptibility to phospholipases (e.g., PLA2, PLC) using purified enzymes and quantify cleavage products.
  • Oxidative Stress : Expose to reactive oxygen species (ROS) generators (e.g., H₂O₂) and assess structural integrity using FTIR spectroscopy .

Methodological Considerations

  • Reproducibility : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. Document protocols in line with Beilstein Journal guidelines, including raw data in supplementary materials .
  • Data Contradictions : Use Table C-13 (Key Features of Study Design) to evaluate experimental rigor, including sample size adequacy and statistical methods .
  • Literature Synthesis : Prioritize primary sources (e.g., Receptor-dependent Metabolism of PAF in Murine Macrophages) over reviews to avoid bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.